molecular formula C15H21NO2 B7515026 (3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone

(3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone

Cat. No. B7515026
M. Wt: 247.33 g/mol
InChI Key: KONADCAUEJXDNU-UHFFFAOYSA-N
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Description

(3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone, also known as JDTic, is a highly selective kappa opioid receptor (KOR) antagonist. KORs are a type of opioid receptor found in the central and peripheral nervous system, and they are involved in modulating pain, stress, and addiction. JDTic has been studied extensively for its potential therapeutic applications in treating addiction, depression, and pain.

Scientific Research Applications

(3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of addiction. KORs are involved in the reward pathway of the brain, and (3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has been shown to block the aversive effects of drugs of abuse such as cocaine, heroin, and alcohol. (3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has also been studied for its potential use in treating depression, as KORs have been implicated in the regulation of mood. Additionally, (3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has shown potential in the treatment of pain, as KORs are involved in the modulation of pain perception.

Mechanism of Action

(3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone is a highly selective KOR antagonist, meaning it binds to KORs and blocks their activity. KORs are involved in modulating pain, stress, and addiction, and (3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has been shown to block the aversive effects of drugs of abuse by preventing KOR activation. (3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone also has anxiolytic and antidepressant effects, likely due to its ability to block KORs in the brain.
Biochemical and Physiological Effects
(3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has been shown to have a number of biochemical and physiological effects. In animal studies, (3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has been shown to block the aversive effects of drugs of abuse, reduce anxiety-like behavior, and improve mood. (3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has also been shown to reduce pain perception in animal models. In humans, (3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has been shown to be safe and well-tolerated, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

One of the major advantages of (3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone is its high selectivity for KORs. This makes it a valuable tool for studying the role of KORs in various physiological and pathological processes. However, (3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone is a relatively complex molecule to synthesize, which may limit its availability for use in lab experiments.

Future Directions

There are a number of future directions for (3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone research. One area of interest is in the development of (3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone analogs with improved pharmacokinetic properties. Another area of research is in the use of (3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone in combination with other drugs for the treatment of addiction, depression, and pain. Additionally, there is interest in studying the role of KORs in other physiological and pathological processes, such as inflammation and immune function.

Synthesis Methods

(3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone was first synthesized by researchers at the University of Michigan in 2002. The synthesis method involves a multi-step process that includes the reaction of 3,4-dimethylphenylacetonitrile with paraformaldehyde to form the corresponding piperidine intermediate. The intermediate is then reacted with 2-chloromethyl-4,5-dimethyl-1,3-dioxolane to form the final product, (3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone. The synthesis method has been optimized over the years to improve yield and purity.

properties

IUPAC Name

(3,4-dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11-5-6-14(8-12(11)2)15(18)16-7-3-4-13(9-16)10-17/h5-6,8,13,17H,3-4,7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONADCAUEJXDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone

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